3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid Desethyl Dabigatran Etexilate is a metabolite of Dabigatran Etexilate.
Brand Name: Vulcanchem
CAS No.: 212321-78-3
VCID: VC21337457
InChI: InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
SMILES: CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

CAS No.: 212321-78-3

VCID: VC21337457

Molecular Formula: C32H37N7O5

Molecular Weight: 599.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid - 212321-78-3

Description

The compound 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is a complex organic molecule that has been involved in various chemical syntheses, particularly in the context of pharmaceuticals. This compound is often used as an intermediate in the synthesis of more complex molecules, such as those related to dabigatran derivatives .

Synthesis Pathways

The synthesis of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid typically involves multi-step reactions starting from simpler organic compounds. The process may include the formation of benzimidazole derivatives and subsequent modifications to introduce the carbamimidoyl and pyridyl groups .

Applications in Pharmaceuticals

This compound is often used as an intermediate in the synthesis of dabigatran derivatives, which are anticoagulant drugs. Dabigatran etexilate, for example, is a prodrug that is metabolized to dabigatran, which acts as a direct thrombin inhibitor .

Biological Activity

While specific biological activity data for 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid are not detailed in the search results, compounds with similar structures are often investigated for their potential pharmacological effects. The presence of benzimidazole and pyridine rings can contribute to various biological activities, including anticoagulant, anticancer, or antimicrobial effects, depending on the specific modifications and substitutions .

Synthesis Pathways

StepReaction ComponentsProduct
1Starting materials (e.g., benzimidazole derivatives)Intermediate compounds
2Introduction of carbamimidoyl and pyridyl groupsFinal compound
CAS No. 212321-78-3
Product Name 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Molecular Formula C32H37N7O5
Molecular Weight 599.7 g/mol
IUPAC Name 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Standard InChI InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Standard InChIKey UGEWTLXHMYKLCO-UHFFFAOYSA-N
Isomeric SMILES CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N
SMILES CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Canonical SMILES CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Appearance White to Off-White Solid
Melting Point 113-126°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine; Desethyl Pradaxa
PubChem Compound 135565549
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator